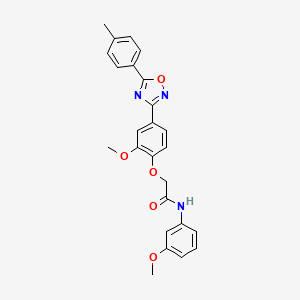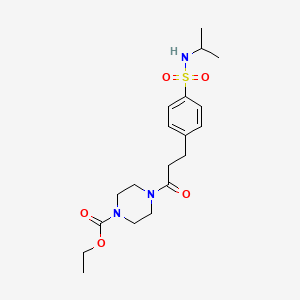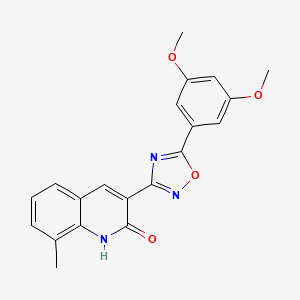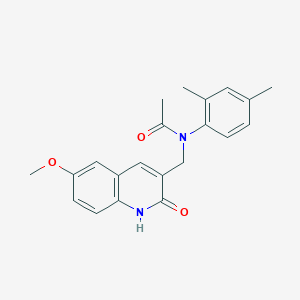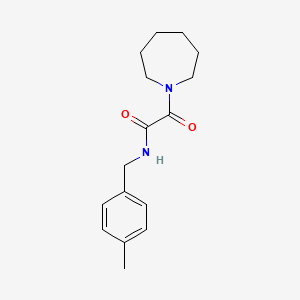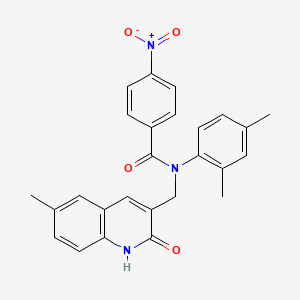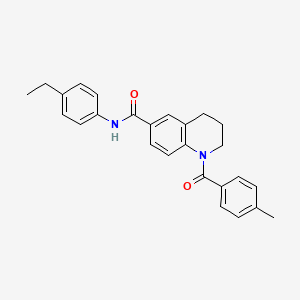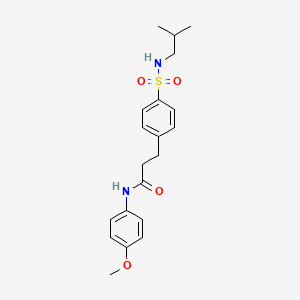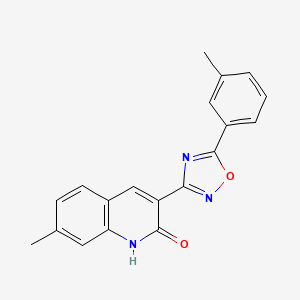![molecular formula C24H26N2O4S B7705847 N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB belongs to the class of sulfonamide compounds that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities at low concentrations. However, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide also has some limitations, including its solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. One area of interest is the development of more potent and selective analogs of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide for use in drug discovery. Another area of interest is the investigation of the mechanisms underlying the biological activities of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, which could lead to the development of new therapeutic targets. Additionally, the use of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide as a photosensitizer in photodynamic therapy is an area of active research.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-23-16-10-9-15-22(23)25-24(27)19-26(18-17-20-11-5-3-6-12-20)31(28,29)21-13-7-4-8-14-21/h3-16H,2,17-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKIQXYNUBFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

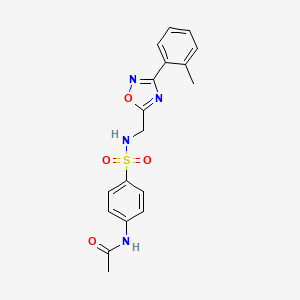
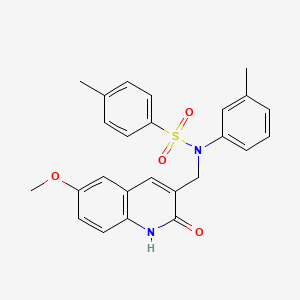
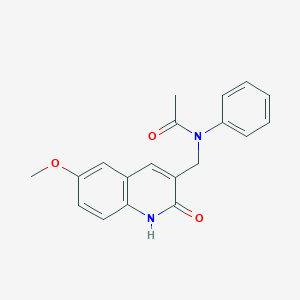
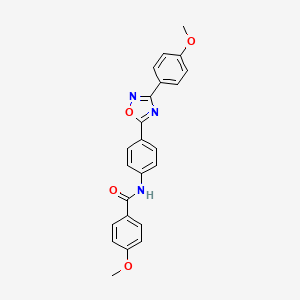
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
